An In-depth Technical Guide to 3,4-Dihydro-2H-benzo[b]oxazin-6-ol
An In-depth Technical Guide to 3,4-Dihydro-2H-benzo[b]oxazin-6-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, a key heterocyclic scaffold in medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its significant role as a precursor for potent 5-HT6 receptor antagonists.
Core Properties of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol
CAS Number: 26021-57-8
Molecular Formula: C₈H₉NO₂
Molecular Weight: 151.16 g/mol [1][2][3]
This compound is a foundational structure for the development of various therapeutic agents, particularly those targeting the central nervous system.[1]
Physicochemical and Spectroscopic Data
| Identifier | Value |
| CAS Number | 26021-57-8[1][2][3] |
| PubChem CID | 117709[2] |
| EC Number | 247-415-5[5] |
| MDL Number | MFCD00600394[2] |
| InChI Key | HWWIVWKTKZAORO-UHFFFAOYSA-N[1] |
| Spectroscopic Data | Values |
| ¹H NMR (DMSO-d₆) | δ 8.48 (s, 1H), 6.37 (d, 1H, J = 8.47 Hz), 5.96 (d, 1H, J = 2.75 Hz), 5.82 (dd, 1H, J = 8.44, 2.76 Hz), 3.97 (t, 2H, J = 4.38 Hz), 3.18 (t, 2H, J = 4.31 Hz)[4] |
| ¹³C NMR (DMSO-d₆) | δ 152.2, 136.6, 135.8, 116.7, 103.8, 102.0, 65.0, 47.2[4] |
| ES-HRMS | [M+H]⁺ measured at 152.0711 (calculated for C₈H₁₀NO₂, 152.0712)[4] |
Synthesis and Purification
The primary route for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol involves the reduction of its lactam precursor, 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one.[1][4]
Experimental Protocol: Synthesis
Objective: To synthesize 3,4-Dihydro-2H-benzo[b]oxazin-6-ol via the reduction of 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one.[4]
Materials:
-
6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one
-
Tetrahydrofuran (THF), anhydrous
-
1 M Borane-THF solution
-
Methanol
-
Ethyl acetate (EtOAc)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one (e.g., 0.39 g, 2.35 mmol) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1 M borane-THF solution (e.g., 7.05 mL, 7.05 mmol) dropwise to the stirred solution over a period of 5 minutes.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.
-
Upon reaction completion (monitored by TLC), carefully quench the excess borane by the slow addition of methanol at 0 °C.
-
Remove the solvents by distillation under reduced pressure.
-
Extract the crude product with ethyl acetate.
-
Combine the organic layers and evaporate the solvent to afford pure 3,4-Dihydro-2H-benzo[b]oxazin-6-ol as an oil.[4]
Experimental Workflow: Synthesis and Purification
Biological Significance: A Scaffold for 5-HT₆ Receptor Antagonists
The 3,4-dihydro-2H-benzo[b]oxazine nucleus is a privileged scaffold in medicinal chemistry, particularly for the development of potent and selective 5-HT₆ receptor antagonists.[1] These antagonists are being investigated for their potential therapeutic effects in cognitive disorders.[6]
5-HT₆ Receptor Signaling Pathway
The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit. Activation of the receptor by serotonin (5-HT) leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which is involved in neuronal plasticity and memory. Antagonists of the 5-HT₆ receptor block this signaling cascade.
Quantitative Biological Data of Derivatives
Numerous derivatives of 3,4-dihydro-2H-benzo[b]oxazine have been synthesized and evaluated for their binding affinity to the 5-HT₆ receptor. A Quantitative Structure-Activity Relationship (QSAR) study on a series of these derivatives has provided valuable insights into the structural requirements for potent antagonism.[7]
| Compound Derivative | Structure | 5-HT₆ Binding Affinity (pKi) |
| Derivative 1 | R = H | 7.96 |
| Derivative 2 | R = 2-Cl | 8.15 |
| Derivative 3 | R = 3-Cl | 8.30 |
| Derivative 4 | R = 4-Cl | 8.10 |
| Derivative 5 | R = 2-F | 8.00 |
| Derivative 6 | R = 3-F | 8.22 |
| Derivative 7 | R = 4-F | 8.05 |
| Derivative 8 | R = 2-CH₃ | 8.40 |
| Derivative 9 | R = 3-CH₃ | 8.52 |
| Derivative 10 | R = 4-CH₃ | 8.30 |
| Derivative 11 | R = 2-OCH₃ | 8.60 |
| Derivative 12 | R = 3-OCH₃ | 8.70 |
| Derivative 13 | R = 4-OCH₃ | 8.46 |
| Derivative 14 | R = 2-CF₃ | 7.89 |
| Derivative 15 | R = 3-CF₃ | 8.00 |
| Data sourced from a QSAR study on 3,4-dihydro-2H-benzo[4][8]oxazine derivatives.[7] The core structure is a sulfonylated derivative of 3,4-dihydro-2H-benzo[b]oxazine. |
Experimental Protocols for Biological Evaluation
Radioligand Binding Assay for 5-HT₆ Receptor
Objective: To determine the binding affinity of test compounds for the 5-HT₆ receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₆ receptor
-
[³H]LSD (lysergic acid diethylamide) as the radioligand
-
Test compounds (derivatives of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol)
-
Non-specific binding control (e.g., unlabeled serotonin or another high-affinity ligand)
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the 5-HT₆ receptor.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]LSD.
-
Add varying concentrations of the test compound to displace the radioligand.
-
Include wells for total binding (only [³H]LSD and membranes) and non-specific binding (membranes, [³H]LSD, and a high concentration of an unlabeled ligand).
-
Incubate the plates to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]LSD binding) and subsequently calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vivo Evaluation: Novel Object Recognition (NOR) Test
Objective: To assess the pro-cognitive effects of 5-HT₆ receptor antagonists in a rodent model.[9]
Principle: This test is based on the natural tendency of rodents to explore a novel object more than a familiar one. Improved memory is reflected in a greater preference for the novel object.
Procedure:
-
Habituation: Acclimate the animals to the testing arena in the absence of any objects.
-
Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period.
-
Inter-trial Interval: Remove the animal from the arena for a specific duration. During this time, administer the test compound or vehicle.
-
Testing Phase: Return the animal to the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (e.g., (time with novel object - time with familiar object) / total exploration time). A higher index for the compound-treated group compared to the vehicle group suggests a pro-cognitive effect.
Experimental Workflow: Biological Evaluation
Conclusion
3,4-Dihydro-2H-benzo[b]oxazin-6-ol is a valuable and versatile chemical entity. Its straightforward synthesis and the amenability of its structure to chemical modification have established it as a cornerstone for the development of novel 5-HT₆ receptor antagonists. The extensive research into its derivatives underscores the therapeutic potential of this chemical class in addressing cognitive deficits associated with various neurological and psychiatric disorders. This guide provides the foundational technical information required for researchers to further explore and exploit the properties of this important heterocyclic compound.
References
- 1. 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol | 26021-57-8 | Benchchem [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. 3,4-Dihydro-2H-Benzo[B][1,4]Oxazin-6-Ol - Protheragen [protheragen.ai]
- 4. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
